2,3-dihydro-1H-indene-1-thiol 2,3-dihydro-1H-indene-1-thiol
Brand Name: Vulcanchem
CAS No.: 121607-77-0
VCID: VC8174954
InChI: InChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
SMILES: C1CC2=CC=CC=C2C1S
Molecular Formula: C9H10S
Molecular Weight: 150.24 g/mol

2,3-dihydro-1H-indene-1-thiol

CAS No.: 121607-77-0

Cat. No.: VC8174954

Molecular Formula: C9H10S

Molecular Weight: 150.24 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-indene-1-thiol - 121607-77-0

Specification

CAS No. 121607-77-0
Molecular Formula C9H10S
Molecular Weight 150.24 g/mol
IUPAC Name 2,3-dihydro-1H-indene-1-thiol
Standard InChI InChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
Standard InChI Key UHWWKRHQAPAMPC-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C1S
Canonical SMILES C1CC2=CC=CC=C2C1S

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,3-Dihydro-1H-indene-1-thiol consists of a bicyclic system comprising a benzene ring fused to a partially saturated cyclopentane ring (dihydroindene), with a thiol group substituted at the bridgehead carbon (Figure 1). The molecular formula C₉H₁₀S corresponds to a molar mass of 150.25 g/mol . Key structural descriptors include:

PropertyValue
IUPAC Name2,3-Dihydro-1H-indene-1-thiol
SMILESC1CC2=CC=CC=C2C1S
InChIInChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2
InChIKeyUHWWKRHQAPAMPC-UHFFFAOYSA-N

The thiol group’s position at the bridgehead imposes steric constraints, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry highlight the compound’s conformational flexibility. For the [M+H]+ adduct (m/z 151.0576), the CCS is 128.5 Ų, suggesting a compact structure in the gas phase . Density functional theory (DFT) calculations further predict dipole moments and electrostatic potentials critical for understanding solubility and crystallinity.

Synthesis and Production

Laboratory-Scale Synthesis

While industrial protocols remain undocumented, laboratory synthesis typically involves:

  • Indene Framework Construction: Cyclization of substituted phenylpropanoids or Diels-Alder reactions to form the dihydroindene core.

  • Thiol Group Introduction: Thiolation via nucleophilic substitution or reduction of sulfonyl intermediates.

A representative route starts with 1-indanone, which undergoes Grignard addition followed by sulfurization with Lawesson’s reagent . Purification via column chromatography yields the final product in moderate yields (40–60%).

Challenges in Scalability

Key hurdles in industrial production include:

  • Oxidative Sensitivity: The thiol group’s susceptibility to oxidation necessitates inert atmospheres during processing.

  • Byproduct Formation: Competing reactions at the bridgehead carbon often generate disulfides or sulfoxides, requiring stringent reaction control .

Chemical Reactivity and Functionalization

Thiol-Specific Reactions

The -SH group participates in characteristic reactions:

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, KMnO₄Disulfides, sulfonic acids
AlkylationAlkyl halides, baseThioethers
Metal ComplexationAu³⁺, Hg²⁺Coordination polymers

These transformations enable the synthesis of derivatives for materials science applications .

Ring Functionalization

Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially at the 4- and 7-positions of the aromatic ring due to the electron-donating effects of the saturated cyclopentane moiety. For example, bromination with Br₂/FeBr₃ yields 4-bromo-2,3-dihydro-1H-indene-1-thiol, a precursor for cross-coupling reactions .

Applications and Research Frontiers

Materials Science

The thiol group’s affinity for metal surfaces facilitates use in:

  • Self-Assembled Monolayers (SAMs): Gold surface functionalization for sensors and electronic devices.

  • Polymer Modification: Thiol-ene click chemistry to create cross-linked networks with tunable mechanical properties .

Medicinal Chemistry

Preliminary studies suggest bioactivity through:

  • Enzyme Inhibition: Thiol-disulfide exchange with cysteine residues in therapeutic targets (e.g., kinases, proteases).

  • Antioxidant Properties: Radical scavenging via hydrogen atom transfer from the -SH group .

Comparative Analysis with Structural Analogs

CompoundFunctional GroupKey Differentiator
1H-Indene-1-carboxylic acid-COOHEnhanced water solubility
5-Fluoro-1H-indene-1-thiol-F, -SHIncreased lipophilicity
2-Amino-1H-indene-1-thiol-NH₂, -SHZwitterionic potential

The absence of electronegative substituents in 2,3-dihydro-1H-indene-1-thiol simplifies synthetic modification compared to fluorinated or aminated analogs .

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